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Compound of Interest

1-Methyl-2-oxo0-1,2-
Compound Name:
dihydropyridine-4-carboxamide

cat. No.: B1363393

An In-Depth Technical Guide to the Theoretical Properties of 1-Methyl-2-oxo0-1,2-
dihydropyridine-4-carboxamide

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 1-Methyl-2-0x0-1,2-
dihydropyridine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry
and materials science. Given the limited availability of experimental data, this document
focuses on its predicted physicochemical properties, theoretical spectroscopic profile, and a
detailed workflow for its computational characterization. The guide is intended for researchers,
scientists, and drug development professionals, offering foundational data and methodologies
to facilitate further investigation and application of this molecule.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular
identity and structure. 1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide is a derivative of
a pyridone core, a scaffold present in numerous biologically active compounds.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below, providing a
standardized basis for its reference in databases and literature.
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Property Value Source
CAS Number 6433-99-4 [1]
Molecular Formula C7HsN20:2 [1]
Molecular Weight 152.15 g/mol [1]
Canonical SMILES CN1C=CC(=CC1=0)C(=O)N [1]

INChl=1S/C7H8N202/c1-9-3-
InChl 2-5(7(8)11)4-6(9)10/h2- [1]
4H,1H3,(H2,8,11)

Two-Dimensional Structure

The structural arrangement of 1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide is
depicted below. The molecule consists of a central 1,2-dihydropyridin-2-one ring, substituted
with a methyl group on the nitrogen atom (N1) and a carboxamide group at the C4 position.

2D Structure of the Topic Compound

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial
estimates of a molecule's physicochemical properties. These parameters are crucial for
predicting its behavior in various environments, including its potential ADME (Absorption,
Distribution, Metabolism, and Excretion) profile in a drug development context.
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Computed Property Predicted Value Description

A measure of lipophilicity. The
XLogP3 -1.1 negative value suggests high
hydrophilicity.

The primary amide (-NHz)
Hydrogen Bond Donors 1 group can donate a hydrogen
bond.

The two carbonyl oxygens and
Hydrogen Bond Acceptors 3 the ring nitrogen can accept
hydrogen bonds.

The C-C bond between the
Rotatable Bond Count 1 ring and the carboxamide

group allows for rotation.

Indicates the surface area
Topological Polar Surface Area 679 A2 occupied by polar atoms,
(TPSA) ' suggesting good potential for

cell membrane permeability.

Note: These properties are computationally derived and await experimental validation.

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known functional
groups of 1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide, the following spectral
characteristics are anticipated.

Proton NMR (*H NMR)

o Amide Protons (-CONHz2): A broad singlet is expected around 7.0-8.5 ppm, which may
exchange with D20.

o Aromatic/Vinyl Protons: Three distinct signals are expected for the protons on the pyridone
ring, likely appearing as doublets or singlets in the 6.0-8.0 ppm range.
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» N-Methyl Protons (-NCHs): A sharp singlet corresponding to the three methyl protons is
anticipated around 3.5-4.0 ppm.

Carbon-13 NMR (**C NMR)

o Carbonyl Carbons (C=0): Two signals are expected in the downfield region (160-180 ppm)
for the ring and amide carbonyls.

e Ring Carbons: Four signals are expected for the sp? hybridized carbons of the pyridone ring,
typically in the 100-150 ppm range.

e N-Methyl Carbon (-NCHs): A signal in the aliphatic region, likely around 30-40 ppm.

Infrared (IR) Spectroscopy

e N-H Stretch: A pair of sharp peaks around 3200-3400 cm~* corresponding to the symmetric
and asymmetric stretching of the primary amide N-H bonds.

e C-H Stretch: Signals just below 3000 cm~? for the methyl C-H bonds.

e C=0 Stretch: Strong, sharp absorptions are expected around 1650-1700 cm~! for the two
carbonyl groups.

e N-H Bend: A band around 1600-1650 cm~! from the amide N-H bending vibration.

Computational Chemistry Workflow for In-Depth
Analysis

To move beyond basic predictions and gain a deeper understanding of the molecule's
electronic structure and reactivity, a robust computational chemistry workflow is necessary.
Density Functional Theory (DFT) is the methodology of choice for this purpose, offering an
excellent balance of accuracy and computational cost.

Rationale for Computational Analysis

The objective is to model the molecule's ground state geometry, electronic distribution, and
orbital energies. This information is invaluable for predicting reactivity, stability, and potential
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intermolecular interactions. A functional like B3LYP combined with a basis set such as 6-
31G(d,p) provides a reliable standard for this class of organic molecules.

Recommended Computational Protocol

This protocol outlines the standard steps for a thorough theoretical characterization.
e Initial Structure Generation:
o Construct the 3D coordinates of the molecule using a molecular builder.

o Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like
MMFF94) to obtain a reasonable starting geometry.

o Geometry Optimization:
o Obijective: To find the lowest energy conformation of the molecule.
o Method: Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)).

o Validation: Confirm that the optimization has converged to a true energy minimum by
performing a frequency calculation. The absence of imaginary frequencies indicates a
stable structure.

» Frontier Molecular Orbital (FMO) Analysis:
o Objective: To understand the molecule's electronic properties and kinetic stability.

o Method: From the optimized geometry, calculate the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

o Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A
smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates
likely sites for electron donation (HOMO) and acceptance (LUMO).

e Molecular Electrostatic Potential (MEP) Mapping:
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o Objective: To visualize the charge distribution and predict sites for electrophilic and

nucleophilic attack.
o Method: Calculate the MEP and map it onto the molecule's electron density surface.

o Interpretation: Red regions (negative potential) indicate electron-rich areas, susceptible to
electrophilic attack. Blue regions (positive potential) indicate electron-deficient areas,
susceptible to nucleophilic attack.

The following diagram illustrates this proposed workflow.
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Computational Chemistry Workflow

Conclusion
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1-Methyl-2-oxo0-1,2-dihydropyridine-4-carboxamide presents a hydrophilic scaffold with
multiple sites for hydrogen bonding. While experimental characterization remains a crucial next
step, the theoretical and computational data outlined in this guide provide a robust foundation
for future research. The proposed computational workflow offers a clear path to elucidating its
electronic structure and reactivity profile, which can accelerate its evaluation in drug discovery
programs and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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